Tert-butyl (1-(6-chloro-2-methylpyrimidin-4-yl)piperidin-4-yl)carbamate
CAS No.: 1289147-81-4
Cat. No.: VC3099295
Molecular Formula: C15H23ClN4O2
Molecular Weight: 326.82 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1289147-81-4 |
---|---|
Molecular Formula | C15H23ClN4O2 |
Molecular Weight | 326.82 g/mol |
IUPAC Name | tert-butyl N-[1-(6-chloro-2-methylpyrimidin-4-yl)piperidin-4-yl]carbamate |
Standard InChI | InChI=1S/C15H23ClN4O2/c1-10-17-12(16)9-13(18-10)20-7-5-11(6-8-20)19-14(21)22-15(2,3)4/h9,11H,5-8H2,1-4H3,(H,19,21) |
Standard InChI Key | HHCFZXMBELWGTJ-UHFFFAOYSA-N |
SMILES | CC1=NC(=CC(=N1)Cl)N2CCC(CC2)NC(=O)OC(C)(C)C |
Canonical SMILES | CC1=NC(=CC(=N1)Cl)N2CCC(CC2)NC(=O)OC(C)(C)C |
Introduction
Chemical Structure and Properties
Structural Features and Characteristics
Tert-butyl (1-(6-chloro-2-methylpyrimidin-4-yl)piperidin-4-yl)carbamate possesses a distinctive structure featuring multiple functional groups that contribute to its chemical versatility and pharmaceutical potential. The compound contains a central piperidine ring that serves as the backbone of the molecule, providing conformational stability and a three-dimensional scaffold for the arrangement of other functional groups. At position 1 of the piperidine ring, a pyrimidine moiety is attached, which bears a chlorine atom at position 6 and a methyl group at position 2, creating a substitution pattern that influences the electronic properties and reactivity of the molecule . The tert-butyloxycarbonyl (Boc) group, attached to the amine at position 4 of the piperidine, functions as a protecting group that can be selectively removed under acidic conditions, enabling further transformations at this position while maintaining the integrity of other functional groups.
The presence of the chlorine atom on the pyrimidine ring introduces an electron-withdrawing effect that enhances the electrophilicity of nearby carbon atoms, making them more susceptible to nucleophilic attack. This property is particularly valuable in medicinal chemistry as it provides a reactive site for introducing diverse functional groups through various substitution reactions. The methyl group at position 2 of the pyrimidine contributes electron density through inductive effects, potentially balancing the electronic distribution across the heterocyclic system and influencing the molecule's binding affinity to biological targets. The strategic positioning of these substituents creates a unique electronic environment that can be exploited in drug design and development.
The compound's structural framework demonstrates chemical versatility that makes it valuable in pharmaceutical research. The piperidine-pyrimidine combination represents a privileged structure in medicinal chemistry, appearing in numerous bioactive compounds and approved drugs. The presence of both hydrogen bond acceptors (pyrimidine nitrogens, carbamate carbonyl) and potential hydrogen bond donors (carbamate NH) enables interactions with diverse biological targets, including enzymes and receptors. The Boc-protected amine functionality serves as a masked primary amine that can be unveiled under specific conditions, opening avenues for introducing additional functional groups or forming amide linkages with other molecules.
Understanding the structural nuances of tert-butyl (1-(6-chloro-2-methylpyrimidin-4-yl)piperidin-4-yl)carbamate is essential for predicting its reactivity patterns, designing synthetic routes, and exploring its potential applications in drug development. The compound's architecture provides a balanced combination of stability and reactivity, making it well-suited for use as a building block in complex organic synthesis. The strategic placement of functional groups creates opportunities for selective modifications, enabling the generation of diverse analogues with potentially enhanced biological activity or improved pharmacokinetic properties.
The predicted lipophilicity (LogP) value suggests moderate cell membrane permeability, which is advantageous for potential drug development. The number of hydrogen bond donors and acceptors indicates potential for specific interactions with biological targets, while remaining within the parameters of drug-likeness. The rotatable bonds confer conformational flexibility, allowing the molecule to adapt its three-dimensional structure when interacting with receptors or enzymes. These physicochemical properties collectively influence the compound's behavior in chemical reactions, its stability under various conditions, and its potential pharmaceutical applications.
Synthetic Methodologies
General Synthetic Routes
The synthesis of tert-butyl (1-(6-chloro-2-methylpyrimidin-4-yl)piperidin-4-yl)carbamate typically employs strategic approaches that leverage the reactivity of the pyrimidine ring and the piperidine nitrogen. Based on synthetic methods documented for structurally similar compounds, several viable routes can be outlined for the preparation of this target molecule. The most common synthetic pathway involves a nucleophilic aromatic substitution reaction between tert-butyl piperidin-4-ylcarbamate (a commercially available starting material) and an appropriately substituted chloropyrimidine derivative. This approach takes advantage of the enhanced electrophilicity of chlorine-bearing carbon atoms in the pyrimidine ring system, facilitating displacement by the nucleophilic piperidine nitrogen .
The reaction typically proceeds under basic conditions to neutralize the hydrogen chloride generated during the substitution process. Triethylamine serves as a commonly employed base for such transformations, creating a reaction environment that favors nucleophilic attack by the piperidine nitrogen on the electrophilic carbon of the pyrimidine ring. The choice of solvent plays a crucial role in determining reaction efficiency, with polar aprotic solvents such as dimethyl sulfoxide (DMSO), N-methylpyrrolidinone (NMP), or tetrahydrofuran (THF) often yielding optimal results by facilitating dissolution of the starting materials and stabilizing charged intermediates . Temperature control is equally important, with reactions typically conducted between room temperature and 150°C depending on the reactivity of the specific chloropyrimidine substrate.
An alternative synthetic approach involves palladium-catalyzed cross-coupling reactions, particularly useful when direct nucleophilic substitution proves challenging due to electronic or steric factors. This method employs catalysts such as tris(dibenzylideneacetone)dipalladium(0) in combination with appropriate ligands like 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) and bases such as cesium carbonate . The cross-coupling strategy offers advantages in terms of milder reaction conditions and potentially higher yields, especially for sterically hindered substrates or those with less electrophilic character at the reaction site.
Table 2 presents optimized reaction conditions derived from syntheses of structurally similar compounds, providing a valuable reference for developing an efficient protocol for tert-butyl (1-(6-chloro-2-methylpyrimidin-4-yl)piperidin-4-yl)carbamate:
Purification strategies must be tailored to the specific reaction outcome, with column chromatography utilizing gradients of ethyl acetate in hexanes representing a commonly employed technique. For larger scale syntheses, recrystallization from appropriate solvent systems may offer advantages in terms of operational simplicity and reduced solvent consumption. The protection of sensitive functional groups throughout the synthetic process, particularly the Boc-protected amine, necessitates careful control of reaction conditions to prevent premature deprotection through exposure to strongly acidic or basic environments.
Applications in Medicinal Chemistry
Role as a Synthetic Intermediate
Tert-butyl (1-(6-chloro-2-methylpyrimidin-4-yl)piperidin-4-yl)carbamate serves as a versatile synthetic intermediate with significant utility in medicinal chemistry and pharmaceutical development. The compound's structural features make it particularly valuable in the synthesis of more complex bioactive molecules targeting various therapeutic areas. The presence of the tert-butyloxycarbonyl (Boc) protecting group represents a key advantage, providing temporary protection of the amine functionality at the 4-position of the piperidine ring. This protection strategy allows for selective chemical transformations at other reactive sites within the molecule without compromising the integrity of the amine group, which can later be revealed under controlled acidic conditions when needed for further derivatization.
Structural Comparisons and Relationships
Analysis of Positional Isomers
A prominent positional isomer is tert-butyl (1-(4-chloro-6-methylpyrimidin-2-yl)piperidin-4-yl)carbamate, which differs in the arrangement of substituents on the pyrimidine ring. In this isomer, the chlorine occupies position 4 while the methyl group is located at position 6, creating a significantly altered electronic distribution across the pyrimidine system. This rearrangement influences the reactivity profile of the molecule, particularly with respect to nucleophilic aromatic substitution reactions at the chlorine-bearing carbon. The altered positioning also creates a different three-dimensional architecture that affects how the molecule interacts with biological targets, potentially leading to selectivity for different receptors or enzymes despite the identical molecular composition.
Another significant structural variant is tert-butyl (1-(2-chloro-6-methylpyrimidin-4-yl)piperidin-4-yl)carbamate, where the chlorine and methyl substituents are positioned at the 2 and 6 positions of the pyrimidine ring, respectively. This arrangement creates yet another distinct electronic environment and three-dimensional structure with potential implications for both chemical reactivity and biological activity. The positioning of the chlorine at a more sterically hindered position might reduce its susceptibility to nucleophilic substitution, potentially necessitating more forceful reaction conditions for further derivatization or resulting in greater selectivity toward specific nucleophiles.
Comparison with Related Compounds
Beyond positional isomers, tert-butyl (1-(6-chloro-2-methylpyrimidin-4-yl)piperidin-4-yl)carbamate shares structural relationships with a broader family of compounds featuring variations in the nature of substituents, the presence of additional functional groups, or modifications to the core scaffold. These structurally related compounds provide a rich context for understanding the chemical and biological significance of specific structural elements within the molecule. A systematic comparison of these analogues reveals how subtle structural modifications influence properties and potential applications in pharmaceutical research.
Tert-butyl ((1-(4-chloropyrimidin-2-yl)piperidin-4-yl)methyl)carbamate represents a related structure that includes an additional methylene group between the piperidine ring and the carbamate function . This modification increases conformational flexibility and alters the spatial arrangement of the carbamate group relative to the pyrimidine moiety. The additional carbon atom creates greater distance between the basic nitrogen (when deprotected) and the pyrimidine ring, potentially influencing hydrogen bonding patterns and binding modes with biological targets. The methylene spacer also affects physical properties such as lipophilicity and aqueous solubility, parameters critical for pharmaceutical development.
Table 3 presents a comparative analysis of tert-butyl (1-(6-chloro-2-methylpyrimidin-4-yl)piperidin-4-yl)carbamate and structurally related compounds, highlighting key differences and similarities:
Another related structure, tert-butyl (1-(4-chloro-6-methylpyrimidin-2-yl)piperidin-3-yl)(methyl)carbamate, features the carbamate group at position 3 of the piperidine rather than position 4, and includes an additional N-methyl group on the carbamate nitrogen . These modifications alter the three-dimensional arrangement of functional groups significantly, creating a different spatial presentation of hydrogen bond donors and acceptors. The N-methyl group eliminates a potential hydrogen bond donor, reducing the compound's capacity for certain types of intermolecular interactions while potentially enhancing membrane permeability through increased lipophilicity.
Research Progress and Future Directions
Recent Advances and Applications
The application of tert-butyl (1-(6-chloro-2-methylpyrimidin-4-yl)piperidin-4-yl)carbamate and its derivatives in orexin receptor antagonist development represents a particularly promising research direction with implications for treating sleep disorders and potentially other neurological conditions. The orexin signaling system plays a crucial role in regulating wakefulness, feeding behavior, and energy homeostasis, making it an attractive target for therapeutic intervention in conditions such as insomnia, narcolepsy, and potentially certain metabolic disorders. The structural features of the compound, particularly the piperidine-pyrimidine scaffold with strategically positioned substituents, appear well-suited for interactions with orexin receptors, as evidenced by the description of a related compound as "A Key Intermediate in Orexin Receptor Antagonist" .
Parallel research has explored the compound's potential in developing inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), an important signaling molecule in inflammatory pathways. IRAK4 inhibitors represent a promising class of anti-inflammatory agents with potential applications in autoimmune conditions such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. The structural elements present in tert-butyl (1-(6-chloro-2-methylpyrimidin-4-yl)piperidin-4-yl)carbamate, particularly when modified through selective transformations following deprotection of the Boc group, appear conducive to creating molecules with affinity for the IRAK4 binding site, suggesting a valuable role for this compound in the development of novel anti-inflammatory therapeutics.
Recent synthetic advances have focused on optimizing reaction conditions for the efficient coupling of piperidine derivatives with chloropyrimidines, employing innovative approaches such as microwave-assisted synthesis and flow chemistry to enhance reaction efficiency. These methodological improvements facilitate access to tert-butyl (1-(6-chloro-2-methylpyrimidin-4-yl)piperidin-4-yl)carbamate and related compounds with higher yields, shorter reaction times, and improved purity profiles, streamlining their application in complex synthetic sequences. The development of green chemistry approaches, including reduced use of hazardous reagents and solvents, also represents a positive trend in the synthesis of these compounds, aligning with broader industry efforts toward more sustainable pharmaceutical manufacturing processes.
Future Research Prospects
The future research landscape for tert-butyl (1-(6-chloro-2-methylpyrimidin-4-yl)piperidin-4-yl)carbamate presents numerous promising directions spanning synthetic methodology, medicinal chemistry, and pharmaceutical development. One anticipated area of growth involves the exploration of novel transformations using this compound as a starting point for diversity-oriented synthesis. The presence of multiple functional groups with distinct reactivity profiles—including the chlorine on the pyrimidine ring, the Boc-protected amine, and the piperidine nitrogen—provides opportunities for selective modifications and the generation of structurally diverse libraries for biological screening. The development of chemoselective reactions targeting specific positions within the molecule would significantly enhance its utility as a synthetic building block.
The application of modern synthetic technologies, including continuous flow chemistry and automated synthesis platforms, represents another promising direction for research involving this compound. These approaches offer advantages in terms of reaction control, scalability, and reproducibility, addressing key challenges in pharmaceutical synthesis. The adaptation of key transformations to flow conditions could enable more efficient production of tert-butyl (1-(6-chloro-2-methylpyrimidin-4-yl)piperidin-4-yl)carbamate and facilitate its incorporation into automated synthesis workflows for the rapid generation of analogue libraries and the exploration of structure-activity relationships.
The continued investigation of the compound's potential in orexin receptor antagonist development remains a compelling research avenue with significant therapeutic implications. Future studies might focus on the design and synthesis of derivatives with enhanced selectivity for specific orexin receptor subtypes (OX1 versus OX2), potentially leading to more precisely targeted therapies with optimized efficacy and side effect profiles. Similar opportunities exist in the IRAK4 inhibitor space, where structure-based design approaches guided by crystallographic data could inform the development of derivatives with improved potency, selectivity, and pharmacokinetic properties.
Expanding biological evaluations to explore additional potential therapeutic applications represents another important future direction. The piperidine-pyrimidine scaffold present in tert-butyl (1-(6-chloro-2-methylpyrimidin-4-yl)piperidin-4-yl)carbamate appears in diverse bioactive molecules targeting various biological systems, suggesting unexplored potential in areas such as antimicrobial research, anticancer drug development, and central nervous system disorders beyond sleep regulation. Comprehensive screening campaigns using derivatives of this compound could reveal novel biological activities and unexpected therapeutic opportunities, potentially opening new avenues for drug discovery efforts.
The development of more environmentally sustainable synthetic approaches represents an additional important direction for future research. As the pharmaceutical industry increasingly prioritizes green chemistry principles, methodologies for synthesizing tert-butyl (1-(6-chloro-2-methylpyrimidin-4-yl)piperidin-4-yl)carbamate with reduced environmental impact will become increasingly valuable. This might involve the exploration of catalytic processes that minimize waste generation, the use of safer solvents and reagents, and the development of synthetic routes with improved atom economy and reduced energy requirements. Such advances would enhance the compound's utility in pharmaceutical applications while aligning with broader industry sustainability goals.
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